Indigotindisulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El azul de índigo, también conocido como indigotina, es un compuesto orgánico con un color azul distintivo. Es un tinte natural extraído de las hojas de plantas pertenecientes al género Indigofera, particularmente Indigofera tinctoria. Históricamente, el índigo fue económicamente significativo debido a la rareza de otros tintes azules. Hoy en día, la mayor parte del tinte índigo se produce sintéticamente, con alrededor de 80.000 toneladas producidas anualmente . El índigo se utiliza principalmente en la industria textil, especialmente para teñir tejidos de mezclilla.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de índigo de Baeyer-Drewsen, que data de 1882, es uno de los primeros métodos para sintetizar índigo. Este método implica una condensación aldólica de o-nitrobenzaldehído con acetona, seguida de ciclización y dimerización oxidativa para formar índigo . Otro método implica la biosíntesis de índigo utilizando Escherichia coli recombinante, que expresa genes de monooxigenasa y malato deshidrogenasa para mejorar la producción de índigo .

Métodos de producción industrial

La producción industrial de índigo normalmente implica síntesis química utilizando materias primas a base de petróleo como la anilina. El proceso incluye varios pasos: nitración, reducción y ciclización, seguidos de oxidación para producir índigo. Los avances recientes se han centrado en métodos de producción ecológicos, como el uso de biocatalizadores y agentes reductores alternativos para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

El índigo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El leucoíndigo puede oxidarse de nuevo a azul de índigo al exponerse al aire.

Sustitución: El índigo puede experimentar reacciones de sustitución, en las que los grupos funcionales se sustituyen por otros grupos en condiciones específicas.

Reactivos y condiciones comunes

Agentes reductores: El ditionito de sodio, el dióxido de tiourea y el zinc se utilizan comúnmente para reducir el índigo a leucoíndigo.

Agentes oxidantes: El oxígeno atmosférico se utiliza normalmente para oxidar el leucoíndigo de nuevo a azul de índigo.

Principales productos formados

Leucoíndigo: Formado por la reducción del índigo.

Azul de índigo: Formado por la oxidación del leucoíndigo.

Aplicaciones Científicas De Investigación

El azul de índigo tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como tinte en diversos procesos químicos y como indicador de pH.

Biología: Se emplea en técnicas de tinción para visualizar muestras biológicas.

Industria: Se utiliza ampliamente en la industria textil para teñir tejidos, especialmente mezclilla.

Mecanismo De Acción

El mecanismo de acción del azul de índigo implica su capacidad de experimentar reacciones redox. En su forma reducida (leucoíndigo), es soluble en agua y puede penetrar en los tejidos. Al exponerse al aire, se oxida de nuevo a su forma azul, uniéndose a las fibras e impartiendo un color azul . En aplicaciones medicinales, compuestos como la indirubina, derivados del índigo, exhiben propiedades antiinflamatorias, antioxidantes y anticancerígenas al dirigirse a vías moleculares específicas .

Comparación Con Compuestos Similares

El azul de índigo es único por su color vibrante y su importancia histórica. Entre los compuestos similares se encuentran:

Indoxil: Un precursor del índigo, utilizado en la síntesis del azul de índigo.

Púrpura de Tiro: Otro tinte natural con una estructura similar pero derivado de moluscos.

Indican: Un glucósido que se encuentra en las plantas de índigo, que se hidroliza para producir indoxil.

El azul de índigo destaca por su uso generalizado en la industria textil y su importancia histórica como uno de los tintes más antiguos conocidos.

Actividad Biológica

Indigotindisulfonic acid, also known as indigo carmine or indigotindisulfonate sodium, is a synthetic dye with significant applications in medical diagnostics, particularly in urology. This article explores its biological activity, pharmacological properties, and clinical implications based on diverse sources.

This compound is derived from indigo through aromatic sulfonation, which enhances its solubility in water. The compound is primarily used as a contrast agent during cystoscopy to visualize ureteral orifices. Upon intravenous injection, it is rapidly excreted by the kidneys, allowing for effective visualization of the urinary tract due to its intense blue color .

Mechanism of Action:

- Visualization Aid: this compound enhances the visibility of ureteral orifices within 4 to 9 minutes post-administration, facilitating accurate surgical procedures .

- Cardiovascular Effects: Although initially considered biologically inert, studies have shown that it can stimulate alpha-adrenergic receptors, potentially leading to increased peripheral vascular resistance and blood pressure .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Cmax | 6.33 μg/mL |

| AUC0-INF | 1.15 μg·h/mL |

| Volume of Distribution | 10.7 L |

| Protein Binding | ~90% |

| Elimination Half-life | 12 minutes |

| Urinary Clearance | 7.08 L/hour |

The rapid elimination and high protein binding suggest that this compound is efficiently processed by the body .

Clinical Applications

This compound has several clinical applications, primarily in urology and obstetrics:

- Cystoscopy: Used to localize ureteral orifices during diagnostic and therapeutic procedures.

- Detection of Amniotic Fluid Leaks: In obstetric surgeries, it helps identify leaks by coloring urine blue when injected intravenously .

- Assessment of Ureteral Patency: It is crucial for evaluating the integrity of ureters post-surgery.

Safety and Adverse Effects

While generally safe when used as directed, this compound can cause adverse effects:

- Cardiovascular Reactions: Increased blood pressure and potential arrhythmias have been reported following administration, necessitating monitoring during use .

- Allergic Reactions: Serious anaphylactic reactions can occur, including hypotension and bronchospasm .

Case Studies and Research Findings

Several studies have examined the efficacy and safety of this compound:

- Urological Procedures: A study highlighted its effectiveness in enhancing ureteral visualization during cystoscopy with minimal adverse effects reported in a controlled setting .

- Comparative Studies: Research comparing this compound with other contrast agents showed similar efficacy but noted differences in safety profiles, particularly concerning cardiovascular impacts .

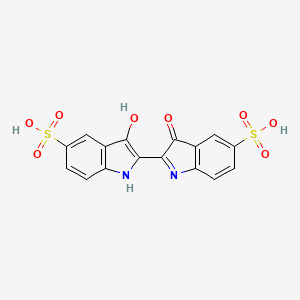

Propiedades

Número CAS |

483-20-5 |

|---|---|

Fórmula molecular |

C16H10N2O8S2 |

Peso molecular |

422.4 g/mol |

Nombre IUPAC |

2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid |

InChI |

InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26) |

Clave InChI |

JMEVHYCNAPFOAB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O |

SMILES canónico |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O |

Key on ui other cas no. |

483-20-5 |

Solubilidad |

1g/100ml |

Sinónimos |

(delta-2,2'-biindole)-3,3'-dione 2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid Carmine, Indigo D and C Blue NO. 6 FD and C Blue No. 2 indigo Indigo Blue Indigo Blue, Soluble Indigo Carmine Indigo Disulfonate indigotin Indigotindisulfonate Indigotindisulfonate Sodium Indigotindisulfonic Acid Soluble Indigo Blue |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.